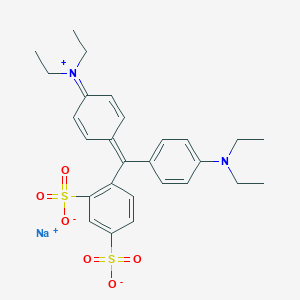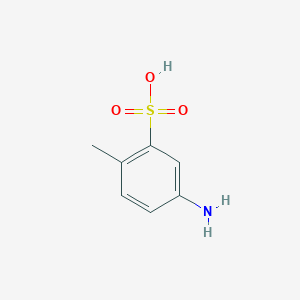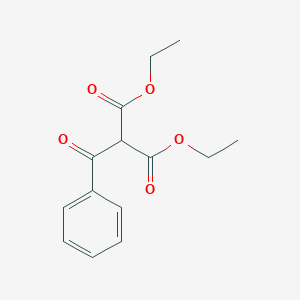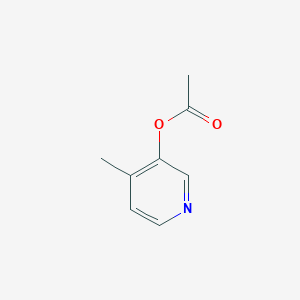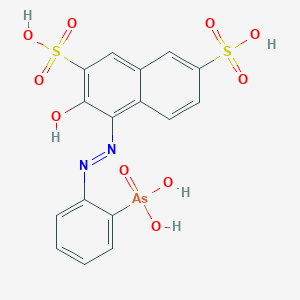
Acetic propionic anhydride
Overview
Description
Acetic propionic anhydride, also known as ethanoic propanoic anhydride, is an organic compound with the formula CH₃COOCOCH₂CH₃. This compound is a mixed anhydride derived from acetic acid and propionic acid. It is a colorless liquid with a pungent odor and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
Acetic propionic anhydride primarily targets molecules that can act as nucleophiles, such as water, alcohols, and amines . These molecules play a crucial role in various biochemical reactions, serving as the starting point for the formation of more complex structures.
Mode of Action
The interaction of this compound with its targets involves a process known as nucleophilic acyl substitution . This process can be broken down into three steps:
- Leaving group removal: The carboxylate ion leaves, resulting in the formation of the final product .
Biochemical Pathways
It is known that the compound can participate in various organic reactions, leading to the formation of esters, amides, and carboxylic acids . These products can then participate in further biochemical reactions, potentially affecting a wide range of pathways.
Pharmacokinetics
It is known that the compound is highly reactive and can rapidly react with nucleophiles present in biological systems . This suggests that the compound may be rapidly metabolized and excreted, potentially limiting its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of esters, amides, and carboxylic acids . These products can have various effects at the molecular and cellular level, depending on their specific structures and the context in which they are formed.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of water can lead to the hydrolysis of the anhydride, forming carboxylic acids . Additionally, the reaction rate can be influenced by factors such as temperature and the presence of catalysts . The compound’s reactivity also means that it may be unstable under certain conditions, potentially limiting its efficacy .
Biochemical Analysis
Biochemical Properties
It is known that carboxylic acid anhydrides like Acetic propionic anhydride can react with water, alcohols, and amines to form carboxylic acids, esters, and amides respectively . These reactions involve nucleophilic attack by the water molecule or the alcohol or amine, followed by deprotonation and leaving group removal .
Cellular Effects
It is known that carboxylic acid anhydrides can cause burns on contact with skin and their vapors can burn eyes and lungs . Therefore, it is plausible that this compound could have similar effects on cells.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with water, alcohols, or amines. The reaction begins with a nucleophilic attack by the water molecule or the alcohol or amine on the carbonyl carbon of the anhydride. This is followed by deprotonation and the removal of the leaving group .
Temporal Effects in Laboratory Settings
It is known that the hydrolysis of propionic anhydride, a similar compound, is kinetically controlled and the reaction rate constant of acetylation is much higher than that of propionylation .
Metabolic Pathways
It is known that carboxylic acid anhydrides like this compound can react with water to form carboxylic acids . This suggests that this compound could potentially be involved in metabolic pathways related to carboxylic acid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetic propionic anhydride can be synthesized through the reaction of acetic anhydride with propionic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained: [ \text{CH}_3\text{COOCOCH}_3 + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{CH}_3\text{COOCOCH}_2\text{CH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods: Industrial production of this compound involves the thermal dehydration of a mixture of acetic acid and propionic acid. This process is carried out in the presence of a dehydrating agent, such as phosphorus pentoxide, to drive off water and form the anhydride.
Chemical Reactions Analysis
Types of Reactions: Acetic propionic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form acetic acid and propionic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, often catalyzed by acids or bases.
Alcoholysis: Alcohols, typically in the presence of a base like pyridine.
Aminolysis: Amines, often under mild heating conditions.
Major Products Formed:
Hydrolysis: Acetic acid and propionic acid.
Alcoholysis: Mixed esters such as ethyl acetate and ethyl propionate.
Aminolysis: Mixed amides such as acetamide and propionamide.
Scientific Research Applications
Acetic propionic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce acyl groups into molecules.
Biology: Utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Employed in the synthesis of pharmaceuticals and drug intermediates.
Industry: Used in the production of specialty chemicals, including plasticizers and fragrances.
Comparison with Similar Compounds
Acetic Anhydride: (CH₃CO)₂O
Propionic Anhydride: (CH₃CH₂CO)₂O
Comparison:
Acetic Anhydride: Primarily used in the production of cellulose acetate and as a reagent in acetylation reactions. It is less reactive compared to acetic propionic anhydride due to the absence of the propionyl group.
Propionic Anhydride: Used in the synthesis of propionates and as a reagent in organic synthesis. It is more reactive than acetic anhydride but less versatile than this compound.
This compound is unique due to its mixed anhydride nature, allowing it to participate in a broader range of chemical reactions and making it a valuable reagent in various fields of research and industry.
Properties
IUPAC Name |
acetyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-5(7)8-4(2)6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUDQUOLAFVLOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513918 | |
| Record name | Acetic propanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-96-1 | |
| Record name | Acetic propanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



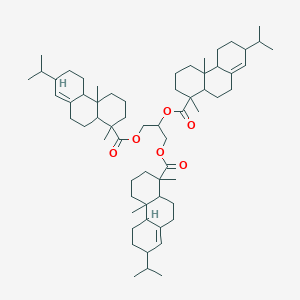

![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)

